molecular formula C8H15ClN2 B1377933 2-Amino-2-cyclohexylacetonitrile hydrochloride CAS No. 150512-61-1

2-Amino-2-cyclohexylacetonitrile hydrochloride

Cat. No.: B1377933
CAS No.: 150512-61-1
M. Wt: 174.67 g/mol
InChI Key: YMQVTKLZGTXZKQ-UHFFFAOYSA-N
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Description

2-Amino-2-cyclohexylacetonitrile hydrochloride (CAS: 150512-61-1) is a nitrile-containing organic compound with the molecular formula C₈H₁₄N₂·HCl and a molecular weight of 174.45 g/mol . Its structure comprises a cyclohexyl group attached to a central carbon bearing both an amino group and a nitrile functional group, with a hydrochloride counterion (Fig. 1). This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals or agrochemicals due to its reactive nitrile group, which can undergo hydrolysis, reduction, or cyclization reactions.

Properties

IUPAC Name

2-amino-2-cyclohexylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVTKLZGTXZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150512-61-1
Record name 2-amino-2-cyclohexylacetonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclohexylacetonitrile hydrochloride typically involves the reaction of cyclohexylacetonitrile with ammonia or an amine under specific conditions. One common method includes the use of acetonitrile as a solvent and acetic acid as a catalyst. The reaction is carried out at elevated temperatures, often around 40°C, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclohexylacetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-cyclohexylacetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclohexylacetonitrile hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Features

The following table highlights key differences between 2-amino-2-cyclohexylacetonitrile hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Source
This compound C₈H₁₄N₂·HCl 174.45 Nitrile, amine, cyclohexyl 150512-61-1
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride C₁₀H₂₁ClN₂O 220.74 Amide, amine, cyclohexyl, ethyl 1220018-07-4
Cyclohexyl 2-aminoacetate hydrochloride C₈H₁₆ClNO₂ 193.67 Ester, amine, cyclohexyl 114703-79-6
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride C₁₂H₂₄ClN₂O 248.79 Amide, branched alkyl, cyclohexyl 1220031-49-1

Key Observations :

  • Functional Groups : The target compound’s nitrile group distinguishes it from amide- or ester-containing analogs (e.g., ). Nitriles are highly reactive, enabling transformations like hydrolysis to carboxylic acids or conversion to tetrazoles.
  • Molecular Weight : The target compound has the lowest molecular weight among the listed analogs, likely due to its simpler structure lacking complex alkyl or ester substituents.
  • Substituents : While all compounds share a cyclohexyl group, variations in N-ethyl, methyl, or ester groups influence solubility and steric effects. For example, the ethyl and methyl branches in and may reduce water solubility compared to the target compound.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally enhance water solubility. However, the nitrile group’s lower polarity compared to amides or esters may result in moderate solubility in organic solvents.
  • Stability : Nitriles are susceptible to hydrolysis under acidic or basic conditions, whereas amides (e.g., ) exhibit greater stability, making them preferable for long-term storage.

Research Findings and Industrial Relevance

  • Synthetic Utility : The compound’s nitrile group has been exploited in the synthesis of heterocycles, such as imidazoles or triazoles, which are core structures in antiviral and anticancer agents .
  • Comparative Studies: Studies on analogs like Cyclohexyl 2-aminoacetate hydrochloride () highlight the role of ester groups in improving bioavailability, a feature less pronounced in nitrile derivatives.

Biological Activity

2-Amino-2-cyclohexylacetonitrile hydrochloride, with the molecular formula C8_8H14_{14}ClN and CAS number 150512-61-1, is a compound recognized for its diverse biological activities and applications in scientific research. This article delves into its mechanisms of action, biological effects, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an amino group, a cyclohexyl moiety, and a nitrile functional group. Its hydrochloride form enhances solubility in water, making it suitable for various biological applications. The structural uniqueness contributes to its stability and reactivity, which are advantageous in pharmaceutical synthesis.

PropertyValue
Molecular FormulaC8_8H14_{14}ClN
CAS Number150512-61-1
AppearanceWhite crystalline powder
SolubilitySoluble in water
pH Range6 - 8.5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group participates in nucleophilic addition reactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular processes.
  • Cell Signaling Modulation : By interacting with receptors, it may influence signaling pathways critical for cell growth and apoptosis.

Biological Activity and Applications

Research indicates that this compound exhibits potential therapeutic effects in several areas:

  • Neurological Disorders : Investigated for its role in treating conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems.
  • Cancer Treatment : Studies have indicated that it may act as a MAT2A inhibitor, showing promise in treating malignancies such as breast cancer and melanoma by influencing cellular metabolic processes .
  • Buffering Agent : It serves as a non-ionic organic buffering agent in cell cultures, maintaining pH stability essential for various biological assays.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in animal models of neurodegeneration, indicating its capability to enhance cognitive function and reduce neuronal loss.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Amino-3-methylbutanenitrileBranched chain structureMore sterically hindered due to branching
2-Amino-3-cyclopropylacetonitrileCyclopropyl ringSmaller ring structure may affect reactivity
2-Amino-2-methylpropanolSimple branched chainLacks the nitrile functionality

The presence of the cyclohexyl ring in this compound provides greater stability and reactivity compared to these similar compounds, enhancing its utility in pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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